molecular formula C18H19ClO5 B1249861 Pochonin D

Pochonin D

Cat. No.: B1249861
M. Wt: 350.8 g/mol
InChI Key: FJVQHTGEXYKKBS-CJRGTMQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pochonin D is a resorcylic acid lactone, a class of natural products known for their diverse biological activities. It is a potent inhibitor of heat shock protein 90, a molecular chaperone involved in the folding and stabilization of many proteins. This compound has garnered attention for its antiviral and anti-inflammatory properties, particularly against rhinovirus infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Pochonin D involves several key steps, including the use of second-generation Grubbs’ catalyst for cyclization and deprotection of the EOMs with sulfonic acid resin in methanol. The overall yield for the six-step process is approximately 31% . Another synthetic route involves chemo- and regioselective intramolecular nitrile oxide cycloaddition .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically involves organic synthesis techniques that can be scaled up for larger production. The use of catalysts and specific reaction conditions ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Pochonin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include sulfonic acid resin, methanol, and second-generation Grubbs’ catalyst . The reaction conditions often involve specific temperatures and solvents to ensure the desired chemical transformations.

Major Products Formed

The major products formed from the reactions involving this compound include various derivatives that retain the core resorcylic acid lactone structure. These derivatives can have enhanced or modified biological activities, making them valuable for research and therapeutic applications.

Scientific Research Applications

Pochonin D has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Pochonin D

This compound is unique among resorcylic acid lactones due to its specific antiviral and anti-inflammatory properties. While other compounds like radicicol and hypothemycin also inhibit heat shock protein 90, this compound has shown particular efficacy against rhinovirus infections, making it a valuable compound for further research and therapeutic development .

Properties

Molecular Formula

C18H19ClO5

Molecular Weight

350.8 g/mol

IUPAC Name

(4R,6E,10E)-15-chloro-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,10,15,17-pentaene-2,12-dione

InChI

InChI=1S/C18H19ClO5/c1-11-7-5-3-2-4-6-8-12(20)9-13-16(18(23)24-11)14(21)10-15(22)17(13)19/h3,5-6,8,10-11,21-22H,2,4,7,9H2,1H3/b5-3+,8-6+/t11-/m1/s1

InChI Key

FJVQHTGEXYKKBS-CJRGTMQESA-N

Isomeric SMILES

C[C@@H]1C/C=C/CC/C=C/C(=O)CC2=C(C(=CC(=C2Cl)O)O)C(=O)O1

Canonical SMILES

CC1CC=CCCC=CC(=O)CC2=C(C(=CC(=C2Cl)O)O)C(=O)O1

Synonyms

pochonin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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